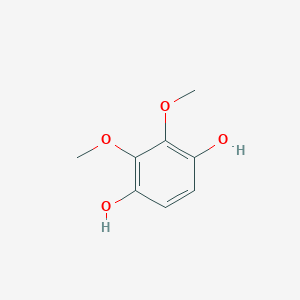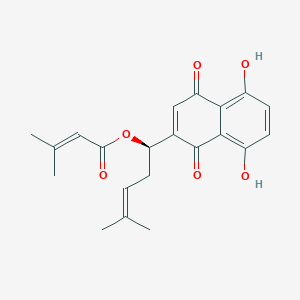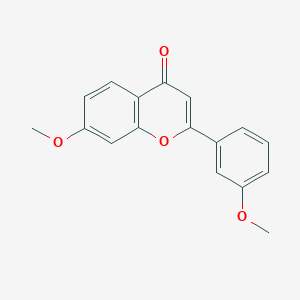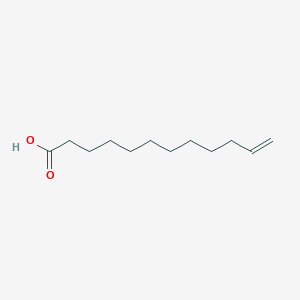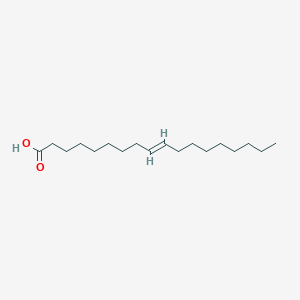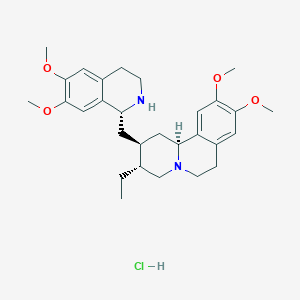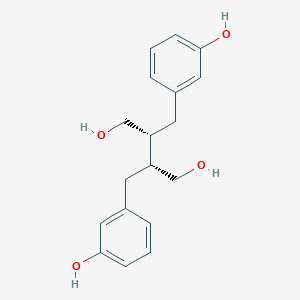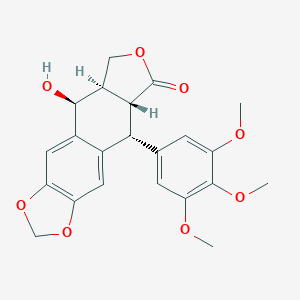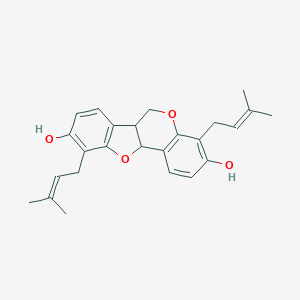
Ferulato de etilo
Descripción general
Descripción
Ethyl ferulate is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in the cell walls of plants. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. Ethyl ferulate is widely studied for its potential health benefits and applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Aplicaciones Científicas De Investigación
Ethyl ferulate has a wide range of scientific research applications:
Chemistry: Ethyl ferulate is used as a model compound to study the antioxidant properties of phenolic esters. It is also used in the synthesis of other bioactive compounds.
Biology: Ethyl ferulate exhibits anti-inflammatory and antioxidant activities, making it a valuable compound for studying cellular responses to oxidative stress and inflammation.
Medicine: Ethyl ferulate has potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders. It is also being investigated for its protective effects against ultraviolet radiation and its potential use in anti-aging formulations.
Industry: Ethyl ferulate is used in the cosmetic industry for its skin-protective properties. It is incorporated into creams and lotions to enhance sun protection and reduce oxidative damage. .
Mecanismo De Acción
Ethyl ferulate exerts its effects through several molecular mechanisms:
Antioxidant Activity: Ethyl ferulate scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. It donates electrons to neutralize free radicals and prevents lipid peroxidation.
Anti-inflammatory Activity: Ethyl ferulate inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and cyclooxygenase-2. .
Photoprotective Activity: Ethyl ferulate absorbs ultraviolet radiation and prevents DNA damage caused by ultraviolet exposure.
Safety and Hazards
Direcciones Futuras
Ethyl ferulate has been widely studied due to its beneficial health properties and shows a high sun protection capacity when incorporated in creams . It is more effective than ferulic acid as a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . The rheological alterations caused by the addition of Ethyl ferulate are indicative of lower spreadability, which could be useful for formulations used in restricted areas of the skin .
Análisis Bioquímico
Biochemical Properties
Ethyl ferulate has been found to be a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . It has been shown to be more effective in scavenging reactive oxygen species produced by activated leukocytes compared to its precursor, ferulic acid .
Cellular Effects
Ethyl ferulate has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation levels in macrophages by regulating the Nrf2-HO-1 and NF-кB pathway . It also significantly inhibited cell growth and induced G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells .
Molecular Mechanism
The molecular mechanism of ethyl ferulate involves its interaction with various biomolecules. It has been found to inhibit NF-кB p65 from transporting to the nucleus, decrease the expression of p-IкBα, significantly decrease the level of intracellular reactive oxygen species (ROS), and activate Nrf2/HO-1 pathways .
Metabolic Pathways
Ethyl ferulate is involved in various metabolic pathways. It has been found to prominently activate the AMPK/Nrf2 pathway
Transport and Distribution
The transport and distribution of ethyl ferulate within cells and tissues have been studied. A mitochondria-targeted derivative of ethyl ferulate has been synthesized by conjugating it with triphenylphosphonium ion, which enhanced its cytotoxicity in cancer cells via mitochondrial superoxide-mediated activation of JNK and AKT signaling .
Subcellular Localization
The subcellular localization of ethyl ferulate has been studied. It has been found that the N-terminus of Lactobacillus amylovorus feruloyl esterase, which can be secreted out of the cells of both Gram-positive and Gram-negative bacteria, plays an important role in the export process
Métodos De Preparación
Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves the acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant found in rice bran oil. The reaction is typically carried out at refluxing temperature of ethanol, with sulfuric acid as the catalyst. The optimized conditions for this reaction include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% .
Análisis De Reacciones Químicas
Ethyl ferulate undergoes various chemical reactions, including:
Oxidation: Ethyl ferulate can be oxidized to produce ferulic acid and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of ethyl ferulate can yield dihydroferulic acid. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification and Transesterification: Ethyl ferulate can participate in esterification and transesterification reactions to form other ester derivatives. These reactions often use catalysts such as sulfuric acid or enzymes like lipases.
Hydrolysis: Ethyl ferulate can be hydrolyzed to produce ferulic acid and ethanol. .
Comparación Con Compuestos Similares
Ethyl ferulate is similar to other ferulic acid derivatives, such as:
Ferulic Acid: Both compounds exhibit antioxidant and anti-inflammatory properties. ethyl ferulate has better skin penetration and stability, making it more suitable for topical applications.
Methyl Ferulate: Similar to ethyl ferulate, methyl ferulate is an ester derivative of ferulic acid.
Isoferulic Acid: Isoferulic acid is another derivative of ferulic acid with antioxidant properties.
Ethyl ferulate stands out due to its superior skin penetration, stability, and effectiveness in various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4046-02-0 | |
| Record name | Ethyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ferulate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



